![molecular formula C10H16N2O5 B1450261 5-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid CAS No. 1785259-05-3](/img/structure/B1450261.png)

5-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid

説明

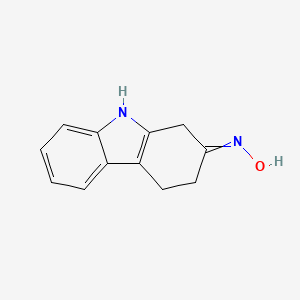

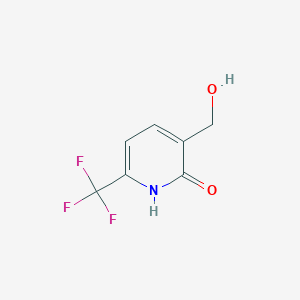

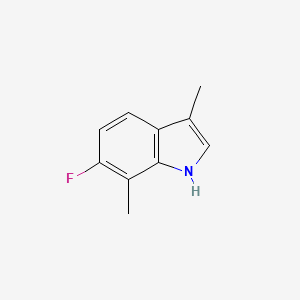

This compound is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom separated by a carbon atom . The compound has a molecular weight of 242.23 . The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis .

Synthesis Analysis

The synthesis of this compound could involve the use of the tert-butoxycarbonyl (BOC) group as a protecting group for amines . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis

The molecular structure of this compound includes a 1,2-oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen) and three carbon atoms . The compound also contains a tert-butoxycarbonyl group, which is a carbonyl group (C=O) attached to a tert-butoxy group (C(CH3)3O-) .Chemical Reactions Analysis

The chemical reactions involving this compound could include the addition and removal of the BOC protecting group . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 242.23 . The compound is likely to be a solid at room temperature .科学的研究の応用

Enantioselective Synthesis

A study highlighted the enantioselective synthesis of a related compound, demonstrating its potential in creating optically active intermediates. This process involved a palladium-catalyzed amide coupling, followed by oxazole formation, illustrating the compound's utility in synthesizing macrocyclic azole peptides with high optical purity and without racemization (Magata et al., 2017).

Development of Fluorescent Amino Acid Derivatives

Another research focus was the synthesis of a highly fluorescent amino acid derivative. This work showcased a novel synthesis route from readily available substrates, leading to compounds with desirable photophysical properties for applications in biochemical and medical research (Guzow et al., 2001).

Synthesis of Dipeptide Analogues

Research into the synthesis of dipeptide 4-nitroanilides, incorporating non-proteinogenic amino acids, was conducted to expand the toolkit for peptide research. This method provided access to a variety of amino acid derivatives, illustrating the compound's role in peptide and protein science (Schutkowski et al., 2009).

Antimicrobial Activities

A study on the synthesis of 1,2,4-triazole derivatives explored the antimicrobial activities of these compounds. This research signifies the compound's potential in contributing to the development of new antimicrobial agents, showcasing its role in addressing global health challenges (Bektaş et al., 2007).

Heterocyclic Compound Synthesis

The chemical's application extends to the synthesis of novel heterocyclic compounds, which are essential in drug development and materials science. For instance, research into the synthesis of oxazole and triazole derivatives highlighted the compound's versatility in creating scaffolds for biologically active molecules (Prokopenko et al., 2010).

Safety And Hazards

特性

IUPAC Name |

5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O5/c1-10(2,3)16-9(15)11-5-6-4-7(8(13)14)12-17-6/h6H,4-5H2,1-3H3,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBMKLJULPKIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1450178.png)

![3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B1450194.png)

![Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1450197.png)